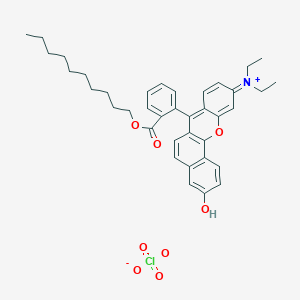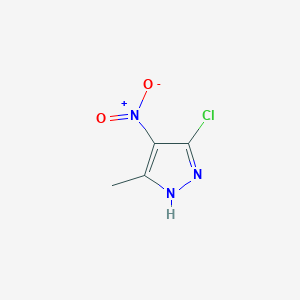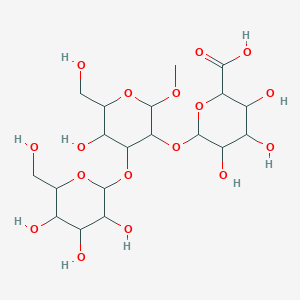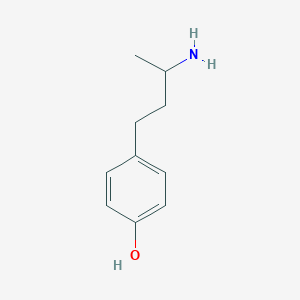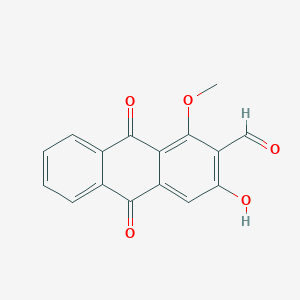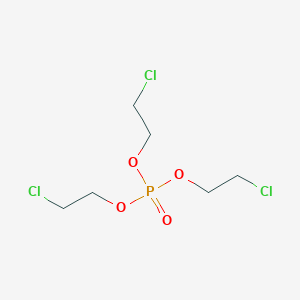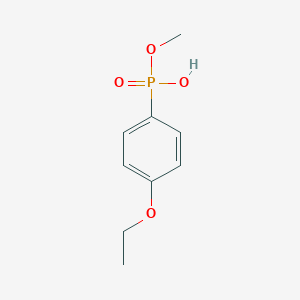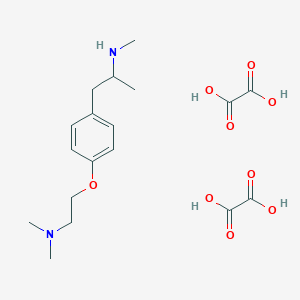
N,alpha-Dimethyl-4-(2-(dimethylamino)ethoxy)benzeneethanamine ethanedioate (1:2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,alpha-Dimethyl-4-(2-(dimethylamino)ethoxy)benzeneethanamine ethanedioate (1:2) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as DMBA and is synthesized using a specific method.
Mecanismo De Acción
The mechanism of action of DMBA involves its ability to damage DNA. DMBA is metabolized by the liver to form reactive intermediates, which can bind to DNA and cause mutations. These mutations can lead to the development of cancer.
Efectos Bioquímicos Y Fisiológicos
DMBA has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress, inflammation, and DNA damage. DMBA has also been shown to affect the expression of various genes involved in cancer development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMBA in lab experiments is its ability to induce cancer in experimental animals. This makes it a valuable tool for studying the mechanisms of carcinogenesis. However, one of the limitations of using DMBA is its toxicity. DMBA can be toxic to both animals and humans, making it important to handle with care.
Direcciones Futuras
There are several future directions for research involving DMBA. One area of research is to study the mechanisms of DMBA-induced carcinogenesis in more detail. Another area of research is to develop new drugs that can target the effects of DMBA on DNA. Additionally, there is a need for further research on the toxicity of DMBA and its potential effects on human health.
Conclusion:
In conclusion, DMBA is a chemical compound that has gained significant attention in the field of scientific research. It has potential applications in various fields, including cancer research. DMBA is synthesized using a specific method and has a mechanism of action that involves its ability to damage DNA. While DMBA has advantages for lab experiments, it also has limitations due to its toxicity. Further research is needed to fully understand the potential applications and limitations of DMBA.
Métodos De Síntesis
The synthesis of DMBA involves the reaction between 3,4-dimethoxyphenethylamine and 2-(dimethylamino) ethyl chloride hydrochloride. The reaction is carried out in the presence of a base such as potassium carbonate, and the resulting product is purified using recrystallization. The final product obtained is DMBA ethanedioate (1:2).
Aplicaciones Científicas De Investigación
DMBA has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of DMBA is in the field of cancer research. DMBA has been shown to induce cancer in experimental animals, making it a valuable tool for studying the mechanisms of carcinogenesis. DMBA is also used to induce mammary tumors in rats, which can be used to study breast cancer.
Propiedades
Número CAS |
126002-18-4 |
|---|---|
Nombre del producto |
N,alpha-Dimethyl-4-(2-(dimethylamino)ethoxy)benzeneethanamine ethanedioate (1:2) |
Fórmula molecular |
C18H28N2O9 |
Peso molecular |
416.4 g/mol |
Nombre IUPAC |
1-[4-[2-(dimethylamino)ethoxy]phenyl]-N-methylpropan-2-amine;oxalic acid |
InChI |
InChI=1S/C14H24N2O.2C2H2O4/c1-12(15-2)11-13-5-7-14(8-6-13)17-10-9-16(3)4;2*3-1(4)2(5)6/h5-8,12,15H,9-11H2,1-4H3;2*(H,3,4)(H,5,6) |
Clave InChI |
PLWWFUGIHYPJCK-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=C(C=C1)OCCN(C)C)NC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
SMILES canónico |
CC(CC1=CC=C(C=C1)OCCN(C)C)NC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Sinónimos |
N,alpha-Dimethyl-4-(2-(dimethylamino)ethoxy)benzeneethanamine ethanedi oate (1:2) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




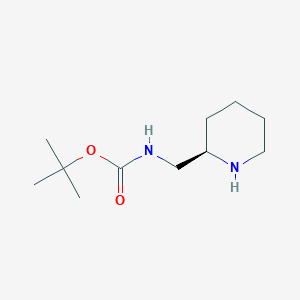
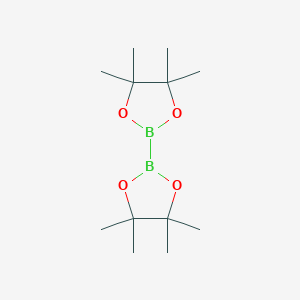
![2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran](/img/structure/B136007.png)

